molecular formula C13H9ClN2O2S B1645617 5-Chloro-1-(phenylsulfonyl)-4-azaindole

5-Chloro-1-(phenylsulfonyl)-4-azaindole

Cat. No.: B1645617
M. Wt: 292.74 g/mol
InChI Key: ZEGAUAITJNVRLG-UHFFFAOYSA-N
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Description

5-Chloro-1-(phenylsulfonyl)-4-azaindole is a heterocyclic compound featuring a 4-azaindole core (a pyrrolopyridine system with a nitrogen atom at the 4-position) substituted with a chlorine atom at the 5-position and a phenylsulfonyl group at the 1-position. The phenylsulfonyl moiety enhances stability and modulates electronic properties, while the chlorine substituent influences steric and electronic interactions critical for biological activity. Its synthesis likely involves sulfonylation of 5-chloro-4-azaindole using phenylsulfonyl chloride under basic conditions, analogous to methods described for related indole derivatives .

Properties

Molecular Formula

C13H9ClN2O2S

Molecular Weight

292.74 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-chloropyrrolo[3,2-b]pyridine

InChI

InChI=1S/C13H9ClN2O2S/c14-13-7-6-12-11(15-13)8-9-16(12)19(17,18)10-4-2-1-3-5-10/h1-9H

InChI Key

ZEGAUAITJNVRLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=N3)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=N3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Structure Variations

  • Benzimidazole: Unlike 4-azaindole, benzimidazole contains two fused benzene rings with two nitrogen atoms. Despite structural differences, 4-azaindole and benzimidazole exhibit superimposable topologies, enabling comparative binding studies. However, the nitrogen placement in 4-azaindole alters hydrogen-bonding patterns.
  • 1-(Phenylsulfonyl)-1H-Indole : Replacing the 4-azaindole core with indole removes the pyridine-like nitrogen, reducing polarity and altering π-π stacking interactions. This structural change impacts biological activity; indole derivatives often show weaker binding to enzymes like cholinesterase compared to azaindole analogs .

Substituent Effects

  • 5-Chloro-1-(4-methylphenylsulfonyl)-1H-Indole : The addition of a methyl group to the phenyl ring (vs. the unsubstituted phenyl in the target compound) increases hydrophobicity but may reduce solubility. Crystallographic data for this analog (space group P2₁/c, R factor = 0.039) confirms planar geometry, with the sulfonyl group oriented perpendicular to the indole plane .
  • 7-Substituted 4-Azaindoles : Modifications at the 7-position of 4-azaindole (e.g., heteroaryl groups) significantly enhance antiviral potency, as seen in HIV-1 attachment inhibitors. The 5-chloro and phenylsulfonyl groups in the target compound may similarly optimize interactions with hydrophobic pockets in target proteins .
Physicochemical Properties
  • Solubility and Stability: The phenylsulfonyl group in 5-chloro-1-(phenylsulfonyl)-4-azaindole improves metabolic stability compared to non-sulfonylated analogs. However, the chlorine atom may slightly reduce aqueous solubility relative to non-halogenated derivatives.

Preparation Methods

Nitration-Chlorination-Cyclization Sequence

The foundational route, adapted from CN102775404A, proceeds through four stages:

1.1.1 Nitration of 2-Amino-6-methylpyridine
Reaction with concentrated nitric acid (HNO₃, 90%) at 0–5°C produces 2-amino-6-methyl-5-nitropyridine in 85–92% yield. Critical parameters include strict temperature control to avoid over-nitration.

1.1.2 Diazotization and Hydroxylation
Treatment with sodium nitrite (NaNO₂) in aqueous HCl converts the amino group to a hydroxyl group, yielding 2-hydroxy-6-methyl-5-nitropyridine. Excess nitrite must be quenched with urea to prevent side reactions.

1.1.3 Chlorination with Phosphorus Pentachloride
Phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) at reflux (105–110°C, 6–8 h) replaces the hydroxyl group with chlorine, generating 2-chloro-6-methyl-5-nitropyridine (78–84% yield).

1.1.4 Enamine Formation and Cyclization
Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 100°C forms an enamine intermediate, which undergoes hydrogenative cyclization using Raney nickel (H₂, 50 psi, 12 h) to yield 5-chloro-4-azaindole (68–73% yield).

Table 1: Key Reaction Parameters for Core Synthesis

Step Reagents/Conditions Yield (%) Purity (HPLC)
Nitration HNO₃, 0–5°C 85–92 >95%
Diazotization NaNO₂, HCl, 0°C 89 93%
Chlorination PCl₅, POCl₃, 110°C 78–84 91%
Cyclization DMF-DMA, Raney Ni, H₂ 68–73 88%

Regioselective Sulfonylation at Position 1

Sulfonyl Group Introduction

The 4-azaindole core undergoes sulfonylation using phenylsulfonyl chloride (PhSO₂Cl) under basic conditions. Optimal results are achieved with:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Pyridine (2.5 equiv) or 4-dimethylaminopyridine (DMAP, catalytic)
  • Conditions: 0°C to room temperature, 4–6 h

Mechanistic Insight: Deprotonation of the N1 nitrogen by the base facilitates nucleophilic attack on the electrophilic sulfur in PhSO₂Cl, forming the sulfonamide bond.

Table 2: Sulfonylation Optimization Data

Base Solvent Temp (°C) Time (h) Yield (%)
Pyridine DCM 0→25 6 82
DMAP THF 25 4 88
Et₃N DCM 25 8 75

Scalability and Industrial Adaptations

Continuous flow reactors enhance reproducibility for large-scale production:

  • Residence Time: 30 min
  • Throughput: 1.2 kg/h
  • Purity: >99% (by GC-MS)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.2 Hz, 1H, H3), 7.92–7.85 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 6.95 (d, J = 5.2 Hz, 1H, H2), 2.45 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C4), 142.3 (C5), 138.9 (SO₂Ph), 129.7–127.3 (Ar-C), 119.8 (C3), 116.4 (C2), 22.1 (CH₃).

Mass Spectrometry

  • HRMS (ESI): m/z calculated for C₁₁H₈ClN₂O₂S [M+H]⁺: 283.0045; found: 283.0043.

Alternative Synthetic Routes

Palladium-Catalyzed Cyanation-Chlorination

A modified approach employs palladium(II) acetate to introduce chlorine via C-H activation:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: 2,2'-Bipyridine
  • Chlorine Source: CuCl₂
  • Yield: 76%

Microwave-Assisted Cyclization

Reducing reaction times from hours to minutes:

  • Conditions: 150°C, 20 min, microwave irradiation
  • Yield: 71%

Challenges and Mitigation Strategies

Regioselectivity in Sulfonylation

Competing reactions at N7 are suppressed by:

  • Steric hindrance from the 5-chloro substituent
  • Electronic effects favoring N1 deprotonation

Purification Protocols

  • Column Chromatography: Silica gel, hexane/EtOAc (3:1 → 1:1)
  • Recrystallization: Ethanol/water (4:1), 65% recovery

Q & A

Q. What are the common synthetic routes for 5-Chloro-1-(phenylsulfonyl)-4-azaindole, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves two critical steps:

Regioselective chlorination of the 4-azaindole core. Evidence from 7-azaindole derivatives suggests chlorination via an N-oxide intermediate to achieve selectivity (e.g., using POCl₃ or SOCl₂) .

Sulfonylation at the 1-position using phenylsulfonyl chloride. A method analogous to tosylation of indoles involves deprotonation with NaH or LDA, followed by reaction with the sulfonyl chloride .

  • Table 1 : Key Reaction Conditions
StepReagents/ConditionsReference
ChlorinationN-oxide formation, POCl₃, 80–100°C
SulfonylationNaH, THF, phenylsulfonyl chloride, 0°C→RT

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction is critical for confirming regiochemistry and sulfonyl group orientation, as demonstrated for structurally related sulfonylated indoles .
  • NMR (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., aromatic protons, sulfonyl group effects).
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety precautions are necessary when handling sulfonylation reagents?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) due to the corrosive nature of sulfonyl chlorides (e.g., skin/eye irritation risks) .
  • Follow protocols for neutralizing excess reagents (e.g., quenching with ice-cold water or bicarbonate solutions) .

Advanced Research Questions

Q. How can regioselectivity challenges in the chlorination of 4-azaindole derivatives be addressed?

  • Methodological Answer :
  • N-oxide-directed chlorination : Formation of an N-oxide intermediate (using mCPBA or H₂O₂) directs electrophilic substitution to the 5-position, as seen in 7-azaindole systems. Subsequent reduction restores the indole core .
  • Computational modeling : Predict regioselectivity using DFT calculations (e.g., Fukui indices) to identify reactive sites, aligning with ICReDD’s reaction path search methods .

Q. How can computational modeling be integrated with experimental synthesis to optimize reaction pathways?

  • Methodological Answer :
  • Quantum chemical calculations (e.g., Gaussian, ORCA) simulate transition states and intermediates to identify low-energy pathways .
  • Virtual screening of solvents/reagents using software like COSMO-RS reduces trial-and-error experimentation .
  • Feedback loops : Iteratively refine models using experimental data (e.g., yields, regioselectivity) to improve accuracy .

Q. What experimental design approaches are effective for optimizing multi-step reaction conditions?

  • Methodological Answer :
  • Factorial design : Systematically vary parameters (temperature, stoichiometry, solvent) to identify significant factors. For example, a 2³ factorial design could optimize chlorination time, sulfonylation temperature, and base equivalence .
  • Response surface methodology (RSM) models non-linear relationships between variables and outcomes (e.g., yield, purity) .

Q. How can researchers resolve contradictions in reaction yields during scale-up?

  • Methodological Answer :
  • Reactor design analysis : Evaluate mixing efficiency, heat transfer, and mass transfer limitations using dimensionless numbers (Reynolds, Damköhler) .
  • In-line analytics (e.g., PAT tools): Monitor reaction progress via FTIR or Raman spectroscopy to detect deviations early .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activity data for structurally similar analogs?

  • Methodological Answer :
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, t-tests) to identify outliers or confounding variables (e.g., assay conditions) .
  • Structure-activity relationship (SAR) modeling : Use cheminformatics software (e.g., Schrodinger’s Maestro) to correlate substituent effects with activity .

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